Cas no 1603919-36-3 (N-methyl-N-(pent-4-en-1-yl)but-2-enamide)

N-methyl-N-(pent-4-en-1-yl)but-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-(pent-4-en-1-yl)but-2-enamide
- EN300-1290958
- 1603919-36-3
-
- インチ: 1S/C10H17NO/c1-4-6-7-9-11(3)10(12)8-5-2/h4-5,8H,1,6-7,9H2,2-3H3/b8-5+
- InChIKey: TWAKPXFFNPRFME-VMPITWQZSA-N
- ほほえんだ: O=C(/C=C/C)N(C)CCCC=C
計算された属性
- せいみつぶんしりょう: 167.131014166g/mol
- どういたいしつりょう: 167.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-methyl-N-(pent-4-en-1-yl)but-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290958-5000mg |
N-methyl-N-(pent-4-en-1-yl)but-2-enamide |
1603919-36-3 | 5000mg |
$2235.0 | 2023-09-30 | ||
Enamine | EN300-1290958-50mg |
N-methyl-N-(pent-4-en-1-yl)but-2-enamide |
1603919-36-3 | 50mg |
$647.0 | 2023-09-30 | ||
Enamine | EN300-1290958-100mg |
N-methyl-N-(pent-4-en-1-yl)but-2-enamide |
1603919-36-3 | 100mg |
$678.0 | 2023-09-30 | ||
Enamine | EN300-1290958-250mg |
N-methyl-N-(pent-4-en-1-yl)but-2-enamide |
1603919-36-3 | 250mg |
$708.0 | 2023-09-30 | ||
Enamine | EN300-1290958-10000mg |
N-methyl-N-(pent-4-en-1-yl)but-2-enamide |
1603919-36-3 | 10000mg |
$3315.0 | 2023-09-30 | ||
Enamine | EN300-1290958-1.0g |
N-methyl-N-(pent-4-en-1-yl)but-2-enamide |
1603919-36-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1290958-2500mg |
N-methyl-N-(pent-4-en-1-yl)but-2-enamide |
1603919-36-3 | 2500mg |
$1509.0 | 2023-09-30 | ||
Enamine | EN300-1290958-1000mg |
N-methyl-N-(pent-4-en-1-yl)but-2-enamide |
1603919-36-3 | 1000mg |
$770.0 | 2023-09-30 | ||
Enamine | EN300-1290958-500mg |
N-methyl-N-(pent-4-en-1-yl)but-2-enamide |
1603919-36-3 | 500mg |
$739.0 | 2023-09-30 |
N-methyl-N-(pent-4-en-1-yl)but-2-enamide 関連文献
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
N-methyl-N-(pent-4-en-1-yl)but-2-enamideに関する追加情報
Professional Introduction to N-methyl-N-(pent-4-en-1-yl)but-2-enamide (CAS No. 1603919-36-3)
N-methyl-N-(pent-4-en-1-yl)but-2-enamide, a compound with the chemical identifier CAS No. 1603919-36-3, represents a significant advancement in the field of medicinal chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this amide derivative incorporates a pentenyl group and a butenamide moiety, which are pivotal in determining its chemical reactivity and biological efficacy.
The synthesis of N-methyl-N-(pent-4-en-1-yl)but-2-enamide involves a series of meticulously orchestrated organic reactions that highlight the compound's synthetic versatility. The presence of the pentenyl side chain, derived from pent-4-enal, introduces a degree of unsaturation that is conducive to further functionalization. This feature is particularly valuable in medicinal chemistry, where such structural motifs are often employed to enhance binding affinity and metabolic stability. The butenamide core, on the other hand, provides a scaffold for modulating electronic properties and biological interactions.
Recent research in the field of drug discovery has underscored the importance of amide-based compounds in addressing various therapeutic challenges. N-methyl-N-(pent-4-en-1-yl)but-2-enamide exemplifies this trend by demonstrating promising activity in preclinical models. Studies have indicated that this compound exhibits inhibitory effects against specific enzymatic targets, which are implicated in inflammatory and metabolic disorders. The dual functionality of the molecule allows for precise tuning of its pharmacological profile, making it an attractive candidate for further development.
The pharmacokinetic properties of N-methyl-N-(pent-4-en-1-yl)but-2-enamide are another area of interest. Its molecular design suggests favorable solubility characteristics, which are crucial for oral bioavailability and tissue distribution. Additionally, the compound's stability under physiological conditions enhances its potential as a viable drug candidate. These attributes align well with current trends in pharmaceutical design, where optimizing pharmacokinetic profiles is essential for achieving therapeutic efficacy.
In vitro studies have revealed that N-methyl-N-(pent-4-en-1-yl)but-2-enamide interacts with biological targets in a manner that suggests therapeutic potential. For instance, its ability to modulate the activity of certain kinases has been observed in cell-based assays. This interaction is mediated by the compound's ability to bind to specific pockets within the enzyme's active site, thereby inhibiting its function. Such findings are consistent with recent advancements in targeted therapy, where small molecules are designed to disrupt disease-causing pathways.
The synthetic route to N-methyl-N-(pent-4-en-1-yl)but-2-enamide also highlights the compound's versatility as a building block for more complex molecules. By leveraging its reactive sites, chemists can introduce additional functional groups or append structures that enhance specific biological activities. This modular approach is increasingly employed in drug discovery pipelines, allowing for rapid iteration and optimization of lead compounds.
Future directions in the study of N-methyl-N-(pent-4-en-1-yl)but-2-enamide may include exploring its potential as an intermediate in larger synthetic schemes or investigating its role in combination therapies. The compound's structural features make it amenable to derivatization, enabling the creation of a library of related molecules with diverse pharmacological profiles. Such efforts could yield novel therapeutics with improved efficacy and reduced side effects.
The broader implications of this research extend beyond individual compounds like N-methyl-N-(pent-4-enyl)-N-methylbutanamide (CAS No. 160391936). They reflect ongoing advancements in synthetic organic chemistry and medicinal chemistry that are driving innovation in drug development. As our understanding of molecular interactions deepens, compounds like this one will continue to play a pivotal role in addressing unmet medical needs.
1603919-36-3 (N-methyl-N-(pent-4-en-1-yl)but-2-enamide) 関連製品
- 15452-32-1(2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole)
- 4696-76-8(Bekanamycin)
- 898751-25-2([2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone)
- 1329471-16-0(4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole)
- 84428-15-9(3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Ethyl Ester)
- 1805202-84-9(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate)
- 2098135-65-8(2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid)
- 2411222-16-5(cyano(2-methoxypropyl){3-(trifluoromethyl)phenylmethyl}amine)
- 1864016-52-3((3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride)
- 2227729-46-4((3S)-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid)




